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Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

The journey to BAY-876 began with a high-throughput screen of approximately 3 million compounds
[1]. The goal was to find a molecule that could potently inhibit GLUT1 without significantly affecting other
crucial glucose transporters like GLUT2, GLUT3, and GLUT4 [1].

e Initial Hit: The screening identified the N-(1H-pyrazol-4-yl)quinoline-4-carboxamides chemical
class as a promising starting point [1].

e Lead Optimization: Extensive structure-activity relationship (SAR) explorations were conducted on
this chemical scaffold. Through systematic modification, researchers successfully developed
compounds with single-digit nanomolar potency against GLUT1 [1].

¢ Final Candidate: The most promising compound emerging from this optimization was BAY-876 (N4-
[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-
dicarboxamide). It achieved the desired profile with high selectivity (a selectivity factor of >100
against GLUT2, GLUTS3, and GLUT4), good metabolic stability in vitro, and high oral bioavailability in
vivo [1].

Key Pharmacological Characteristics of BAY-876

The table below summarizes the core properties that make BAY-876 a valuable research tool and a promising

therapeutic candidate.

Property Description / Value

Molecular Target Glucose Transporter 1 (GLUT1; SLC2A1) [1]
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Property Description / Value

Reported Potency ~2 nM (cell-free system) [2] [1]

(ICs0)

Key Feature High selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 [1]

Primary Inhibits facilitative glucose uptake, disrupting the first step of glycolysis [3]
Consequence

Downstream Reduces cancer cell viability, metabolism, and proliferation; induces apoptosis;
Effects can enhance efficacy of other anti-cancer agents [3] [4] [5]

Mechanism of Action and Functional Consequences

The following diagram illustrates the mechanism by which BAY-876 exerts its anti-tumor effects, from

initial glucose transport inhibition to downstream metabolic disruptions and cellular outcomes.
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BAY-876 mechanism of action from GLUT1 inhibition to anti-tumor effects.

Experimental Evidence and Protocols

Substantial preclinical evidence demonstrates the anti-cancer potential of BAY-876 across various cancer

types. Key findings and associated experimental methodologies are summarized below.

Cancer Type Key Findings Experimental Models & Protocols Cited
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| Head and Neck Squamous Cell Carcinoma (HNSCC) | Induced apoptosis; enhanced anti-cancer effects
of bitter taste receptor (T2R) agonists; decreased TNFa-induced IL-8 production [3]. | - Cell Viability:

MTS/Proliferation assays.

e Apoptosis: Caspase-3/7 activity measurement.

¢ Glucose Uptake: FLII12Pglu-700ud6 biosensor and media glucose measurement.

¢ GenelProtein Expression: gPCR, Western Blot, Immunofluorescence [3]. | | Colorectal Cancer
(CRC) | Inhibited cell proliferation; induced metabolic changes (enhanced mitochondrial respiration,
increased ROS); promoted apoptosis; showed tumor-inhibitory effects in vivo [4] [6]. | - Proliferation:
MTS assay and direct cell counting.

¢ Metabolic Flux Analysis: Extracellular acidification rate (ECAR) and oxygen consumption rate
(OCR).

¢ ROS Measurement: Flow cytometry.

o Xenograft Model: HCT116 cells in mice, BAY-876 dissolved in carboxymethylcellulose [4]. | | Non-
Small Cell Lung Cancer (NSCLC) | Sensitized tumor cells to EGFR tyrosine kinase inhibitors (e.g.,
Osimertinib) by interacting with phosphorylated EGFR and regulating its downstream signaling [5]. | -
Protein Interaction: Co-immunoprecipitation (Co-IP), Western Blot.

e Gene Expression: RNA-seq analysis.

¢ *In Vivo* Efficacy: H1975 xenograft model testing BAY-876 + Osimertinib combination [5]. | |
Hepatocellular Carcinoma (HCC) | A novel microcrystalline formulation for intratumoral injection
achieved sustained release, inhibiting glucose uptake, proliferation, and epithelial-mesenchymal
transition (EMT) [2]. | - Formulation: Microcrystalline BAY-876 in saline with Tween-80 and PEG-400.

e Proliferation: MTT assay.

e Gene Expression: gPCR for EMT markers (E-cadherin, N-cadherin, Vimentin) [2]. |

Research Applications and Considerations

BAY-876 is primarily used as a highly selective tool compound to investigate the biological role of GLUT1
in various physiological and pathological processes. Its applications extend beyond oncology to studies in

endothelial cell biology [7] and immunometabolism [8].

For in vivo studies, a microcrystalline formulation of BAY-876 has been developed for direct intratumoral
injection. This approach sustains localized drug levels and reduces potential systemic side effects from

global GLUT1 inhibition [2].

A crucial finding from immunology research is that while Glutl inhibition drastically reduces blood

monocyte numbers, it may not affect processes like atherosclerosis development due to increased migratory
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capacity in remaining monocytes. This highlights the importance of understanding cell-type-specific and

systemic consequences when targeting core metabolism [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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